5-(1H-Imidazol-5-yl)pyrrolidin-2-one

Catalog No.
S13476719
CAS No.
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-Imidazol-5-yl)pyrrolidin-2-one

Product Name

5-(1H-Imidazol-5-yl)pyrrolidin-2-one

IUPAC Name

5-(1H-imidazol-5-yl)pyrrolidin-2-one

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c11-7-2-1-5(10-7)6-3-8-4-9-6/h3-5H,1-2H2,(H,8,9)(H,10,11)

InChI Key

KEXSUYOUUBTBAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CN=CN2

The synthesis of 5-(1H-Imidazol-5-yl)pyrrolidin-2-one represents a significant challenge in heterocyclic chemistry due to the complexity of constructing both the pyrrolidinone and imidazole rings with the correct connectivity [1] [2]. This compound features a pyrrolidin-2-one core with an imidazole substituent at the 5-position, requiring precise synthetic strategies to achieve the desired structure [3]. Multi-step organic synthesis protocols have been developed to address these challenges, focusing on either constructing the pyrrolidinone ring first followed by imidazole formation, or vice versa [4] [5].

Ring-Closing Strategies for Pyrrolidinone Formation

The formation of the pyrrolidinone ring in 5-(1H-Imidazol-5-yl)pyrrolidin-2-one can be accomplished through several ring-closing strategies that have been refined over recent years [6]. One of the most effective approaches involves the cyclization of appropriately functionalized linear precursors through intramolecular reactions [7].

Ring-closing metathesis (RCM) has emerged as a powerful method for pyrrolidinone formation, allowing for the construction of the five-membered ring with excellent control over stereochemistry [8] [9]. This approach typically utilizes ruthenium-based catalysts such as Grubbs' second-generation catalyst to promote the cyclization of diallylamine derivatives [8]. The reaction proceeds under mild conditions and can tolerate various functional groups, making it suitable for the synthesis of complex pyrrolidinone structures [9] [10].

Ring-Closing StrategyCatalystConditionsYield (%)Stereoselectivity
Ring-closing metathesisGrubbs IIDCM, rt, 12h75-93High
Michael addition/cyclizationDABCOTHF, 0°C to rt65-85Moderate
Reductive cyclizationPd/C, H₂EtOH, rt, 24h70-90Variable
LactamizationEDC/HOBtDMF, 0°C to rt60-80High

Another effective strategy involves the Michael addition followed by reductive ring-closing, which has been successfully applied to the synthesis of 3,4-disubstituted pyrrolidin-2-ones [6]. This approach begins with a DABCO-mediated Michael addition of isoxazol-5(4H)-ones with nitroalkenes, followed by reduction of the nitro group and subsequent ring cleavage with cyclization [6]. The method provides good yields and diastereoselectivity, making it valuable for constructing the pyrrolidinone core of the target compound [6] [11].

Intramolecular lactamization represents another classical approach for pyrrolidinone formation, involving the cyclization of amino acid derivatives [3] [5]. This method typically requires activation of the carboxylic acid moiety using coupling reagents such as EDC/HOBt or DCC, followed by nucleophilic attack by the nitrogen atom to form the amide bond and complete the ring [3] [12].

Imidazole Ring Construction Approaches

The construction of the imidazole ring in 5-(1H-Imidazol-5-yl)pyrrolidin-2-one presents unique synthetic challenges due to the need for regioselective formation and appropriate functionalization for connection to the pyrrolidinone moiety [7] [13]. Several approaches have been developed for imidazole ring construction, each with specific advantages depending on the overall synthetic strategy [7].

One of the most versatile methods for imidazole synthesis involves the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonia or ammonium acetate (the Debus-Radziszewski reaction) [7] [14]. This multicomponent reaction provides a direct route to substituted imidazoles and can be modified to incorporate various functional groups at different positions of the imidazole ring [7]. When applied to the synthesis of 5-(1H-Imidazol-5-yl)pyrrolidin-2-one, this approach requires careful selection of starting materials to ensure the correct substitution pattern [14].

Another effective strategy involves the cyclization of α-aminoketones with ammonium acetate and formaldehyde or other aldehydes [13]. This method allows for the regioselective formation of the imidazole ring with control over the substitution pattern, which is crucial for establishing the correct connectivity with the pyrrolidinone moiety [13] [7].

Imidazole Construction MethodStarting MaterialsConditionsYield (%)Regioselectivity
Debus-Radziszewski reaction1,2-dicarbonyl compounds, aldehydes, NH₄OAcAcOH, reflux60-85Moderate
α-Aminoketone cyclizationα-Aminoketones, NH₄OAc, HCHOEtOH, reflux65-80High
Van Leusen reactionTosMIC, iminesK₂CO₃, MeOH70-90High
Oxidative C-H functionalizationN-substituted imidazolesPd(OAc)₂, Cu(OAc)₂55-75Variable

The Van Leusen imidazole synthesis represents another valuable approach, utilizing tosylmethyl isocyanide (TosMIC) and imines to form 1,5-disubstituted imidazoles [7]. This method offers good regioselectivity and can be adapted to incorporate various substituents, making it suitable for the synthesis of functionalized imidazoles that can be further elaborated to connect with the pyrrolidinone ring [7] [13].

Recent advances in metal-catalyzed C-H functionalization have also provided new opportunities for imidazole synthesis and functionalization [7] [15]. These methods allow for the direct introduction of substituents at specific positions of the imidazole ring, potentially simplifying the overall synthetic route to 5-(1H-Imidazol-5-yl)pyrrolidin-2-one by enabling late-stage functionalization strategies [7] [15].

Catalytic Systems in Heterocycle Formation

The development of efficient catalytic systems has significantly advanced the synthesis of complex heterocycles like 5-(1H-Imidazol-5-yl)pyrrolidin-2-one [16] [17]. These catalytic approaches offer advantages in terms of reaction efficiency, stereoselectivity, and environmental sustainability compared to traditional methods [16]. Both transition metal catalysis and organocatalysis have been successfully applied to the formation of pyrrolidinone and imidazole rings, providing versatile tools for the construction of the target compound [17] [18].

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has revolutionized heterocyclic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds that are essential for constructing both the pyrrolidinone and imidazole components of 5-(1H-Imidazol-5-yl)pyrrolidin-2-one [16] [17]. Palladium-catalyzed reactions, in particular, have emerged as versatile tools for heterocycle synthesis due to their tolerance of various functional groups and ability to form diverse bond types [16] [18].

The Suzuki-Miyaura cross-coupling reaction represents a valuable method for connecting the imidazole and pyrrolidinone moieties [19] [20]. This palladium-catalyzed reaction enables the coupling of organoboron compounds with organohalides under relatively mild conditions, allowing for the selective formation of carbon-carbon bonds [19]. When applied to the synthesis of 5-(1H-Imidazol-5-yl)pyrrolidin-2-one, this approach typically involves coupling an appropriately functionalized imidazole boronic acid or ester with a halogenated pyrrolidinone precursor [19] [20].

Copper-catalyzed reactions have also proven valuable for heterocycle synthesis, particularly for the formation of carbon-nitrogen bonds and the construction of the imidazole ring [14] [21]. The copper-catalyzed cross-cycloaddition between different isocyanides represents an efficient approach to synthesizing substituted imidazoles, proceeding through activation of the sp³ C-H bond followed by [3+2] cycloaddition [21]. This method offers good yields and can be adapted to incorporate various substituents, making it suitable for preparing imidazole precursors that can be further elaborated to connect with the pyrrolidinone ring [14] [21].

Metal CatalystReaction TypeSubstrate ScopeYield (%)Selectivity
Pd(PPh₃)₄Suzuki couplingAryl/heteroaryl halides with boronic acids65-95High
Cu(OAc)₂C-N couplingAryl halides with N-heterocycles60-85Good
Pd(OAc)₂/PPh₃Heck reactionAlkenes with aryl halides70-90Variable
Ru-based catalystsRing-closing metathesisDienes75-95High

Palladium-catalyzed C-H functionalization represents another powerful approach for the synthesis and modification of heterocycles [22] [18]. These methods allow for the direct introduction of substituents at specific positions without requiring pre-functionalization, potentially simplifying the overall synthetic route to 5-(1H-Imidazol-5-yl)pyrrolidin-2-one [22]. For example, palladium-catalyzed hydroarylation has been successfully applied to the synthesis of 3-substituted pyrrolidines, providing a direct route to functionalized pyrrolidine derivatives that can be further oxidized to the corresponding pyrrolidinones [22].

Rhodium and iridium catalysts have also shown utility in heterocycle synthesis, particularly for C-H activation and cyclization reactions [16] [23]. These catalysts can promote the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions, offering complementary reactivity to palladium and copper catalysts [16] [23].

Organocatalytic Asymmetric Synthesis

Organocatalytic approaches have emerged as powerful tools for the asymmetric synthesis of heterocycles, offering advantages such as mild reaction conditions, low toxicity, and high enantioselectivity [24] [25]. These methods are particularly valuable for constructing the pyrrolidinone ring of 5-(1H-Imidazol-5-yl)pyrrolidin-2-one with defined stereochemistry at the 5-position [24].

Pyrrolidine-based organocatalysts, particularly those derived from proline, have been extensively used for the asymmetric synthesis of pyrrolidinone derivatives [25]. These catalysts can promote various transformations, including aldol reactions, Michael additions, and cascade reactions, leading to the formation of functionalized pyrrolidinones with high enantioselectivity [25]. The stereochemical outcome is typically controlled by the catalyst structure, with the proline-derived catalysts forming well-defined hydrogen-bonding networks that direct the approach of the reactants [25] [24].

Cinchona alkaloid-derived bifunctional catalysts represent another important class of organocatalysts for asymmetric heterocycle synthesis [24]. These catalysts contain both basic and hydrogen-bond donating groups, allowing them to activate both nucleophiles and electrophiles simultaneously [24]. When applied to the synthesis of pyrrolidinones, these catalysts can promote highly enantioselective Michael additions and cyclization reactions, providing access to optically active pyrrolidinone derivatives that could serve as precursors to 5-(1H-Imidazol-5-yl)pyrrolidin-2-one [24] [25].

Organocatalyst TypeReaction TypeSubstrate ScopeYield (%)Enantioselectivity (% ee)
Proline derivativesAldol/MichaelCarbonyl compounds70-9085-98
Cinchona alkaloidsMichael additionα,β-unsaturated compounds65-8590-99
Thiourea catalystsCascade reactionsMultiple functional groups60-8085-95
Squaramide catalystsAsymmetric cyclizationFunctionalized precursors75-9092-99

Thiourea and squaramide catalysts have also shown great utility in asymmetric heterocycle synthesis [24]. These hydrogen-bond donor catalysts can activate carbonyl compounds and other electrophiles through hydrogen bonding, facilitating nucleophilic attack with high stereoselectivity [24]. When combined with basic functional groups, as in bifunctional catalysts, they can promote cascade reactions leading to complex heterocyclic structures with multiple stereogenic centers [24] [25].

Recent advances in organocatalytic asymmetric synthesis have focused on the development of cascade reactions that allow for the rapid construction of complex heterocycles from simple starting materials [24] [26]. These one-pot processes involve multiple sequential transformations catalyzed by a single organocatalyst, providing efficient access to functionalized pyrrolidinones with high stereoselectivity [24] [26]. For example, an organocatalytic asymmetric cascade reaction has been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position, which could be oxidized to the corresponding pyrrolidinones [24] [26].

Green Chemistry Approaches

The principles of green chemistry have increasingly influenced the development of synthetic methodologies for heterocyclic compounds, including 5-(1H-Imidazol-5-yl)pyrrolidin-2-one [27] [28]. These approaches aim to reduce environmental impact by minimizing waste generation, using safer solvents and reagents, and improving energy efficiency [27]. In the context of heterocycle synthesis, green chemistry approaches have focused on solvent-free conditions and alternative energy sources such as microwave irradiation [27] [28].

Solvent-Free Synthesis Conditions

Solvent-free synthetic methodologies represent an important advancement in green chemistry, eliminating the need for potentially harmful organic solvents and reducing waste generation [27] [29]. These approaches are particularly valuable for heterocycle synthesis, offering advantages in terms of reaction efficiency, product purity, and environmental sustainability [27].

Mechanochemical activation through grinding or ball milling has emerged as a powerful technique for solvent-free organic synthesis [27] [30]. This approach uses mechanical energy to induce chemical transformations, allowing reactions to proceed in the solid state without the need for solvents [27]. When applied to the synthesis of pyrrolidinones, mechanochemical methods have enabled efficient multicomponent reactions under mild conditions, providing access to functionalized pyrrolidinone derivatives that could serve as precursors to 5-(1H-Imidazol-5-yl)pyrrolidin-2-one [27] [30].

Thermal activation under solvent-free conditions represents another valuable approach for heterocycle synthesis [27]. This method typically involves heating neat mixtures of reactants, often with catalytic amounts of acids or bases, to promote condensation, cyclization, or other transformations [27]. For example, a solvent-free thermal method has been developed for the synthesis of polysubstituted 2-pyrrolidinones through the reaction of primary amines, alkyl acetoacetates, and maleic anhydride [30]. This approach proceeds via grinding at room temperature without the need for catalysts, providing the desired products in good to high yields (68-94%) within short reaction times (approximately 25 minutes) [30].

Solvent-Free MethodReaction TypeReaction TimeYield (%)Advantages
Mechanochemical grindingMulticomponent reactions15-30 min68-94Rapid, high purity
Neat thermal heatingCondensation/cyclization0.5-2 h65-85Simple setup, energy efficient
Solid-supported reagentsVarious transformationsVariable60-80Recyclable catalysts
Catalyst-free conditionsSpecific transformationsVariable70-90Minimal waste generation

Solid-supported reagents and catalysts have also been employed for solvent-free heterocycle synthesis, offering advantages such as easy separation, potential for recycling, and enhanced reactivity [27]. These approaches typically involve immobilizing catalysts or reagents on solid supports such as silica, alumina, or polymers, allowing reactions to proceed at the solid-liquid or solid-solid interface without bulk solvents [27] [29].

A particularly noteworthy example for pyrrolidinone synthesis is the catalyst and solvent-free reductive amination of levulinic acid with different anilines using HBpin as the reducing reagent [29]. This method provides an efficient route to N-substituted pyrrolidinones under metal-free conditions, representing the first report of pyrrolidinone synthesis using both solvent-free and catalyst-free methods [29]. The reaction proceeds through a mechanism supported by DFT calculations and control experiments, offering a green and sustainable approach to pyrrolidinone derivatives [29].

Microwave-Assisted Reaction Optimization

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, offering advantages such as rapid heating, enhanced reaction rates, and improved yields compared to conventional heating methods [31] [32]. When applied to heterocycle synthesis, microwave-assisted methods have enabled the efficient construction of both pyrrolidinone and imidazole rings under milder conditions and shorter reaction times than traditional approaches [31] [33].

The application of microwave energy in heterocyclic chemistry is based on the interaction between microwave radiation and polar molecules or ions, resulting in rapid and efficient heating through dielectric heating mechanisms [31] [34]. This non-conventional energy source can significantly accelerate reactions, often reducing reaction times from hours to minutes while maintaining or improving yields and selectivity [31] [34].

Microwave-assisted synthesis of pyrrolidinones has been demonstrated through various approaches, including cyclization, multicomponent reactions, and ring-closing strategies [31] [35]. For example, microwave irradiation has been successfully applied to the synthesis of five-membered nitrogen heterocycles, including pyrrolidinones, providing shorter reaction times, higher yields, and higher product purities compared to conventional heating methods [35]. The MW heating approach has evolved into a new green method in organic synthesis, offering advantages such as decreased formation of by-products and compatibility with solvent-free reaction protocols [35].

Microwave ParameterOptimization RangeEffect on ReactionOptimal Conditions
Power100-800 WReaction rate, selectivityCompound-specific
Temperature80-200°CYield, side reactions120-150°C for most heterocycles
Reaction time2-30 minConversion, decomposition5-15 min typically sufficient
Solvent choiceVarious or solvent-freeHeating efficiency, selectivityPolar solvents or neat conditions

Microwave-assisted multicomponent reactions have proven particularly valuable for heterocycle synthesis, allowing for the rapid assembly of complex structures from simple starting materials in a single operation [31] [33]. These reactions typically involve the combination of three or more reactants to form a product incorporating structural elements from all components [31]. When applied to the synthesis of heterocycles, microwave-assisted multicomponent reactions offer advantages such as high atom economy, reduced waste generation, and simplified purification procedures [31] [33].

Optimization of microwave-assisted reactions involves careful adjustment of parameters such as microwave power, temperature, reaction time, and solvent choice [34]. These factors can significantly impact reaction outcomes, including yield, selectivity, and product purity [34]. For example, the key N-O reductive bond cleavage step in certain heterocycle syntheses occurs under microwave irradiation at 200°C for 20 minutes, representing a significant time reduction compared to conventional methods [36]. By systematically varying these parameters, researchers have developed optimized protocols for the microwave-assisted synthesis of various heterocycles, including pyrrolidinones and imidazoles [34] [36].

Nucleophilic Substitution Patterns

The molecule contains two obvious nucleophilic sites:

  • The lactam nitrogen (N-1 of the pyrrolidone).
  • The imidazole N-3 (π nitrogen).

Both are sufficiently basic to engage in SN2 or reductive alkylation, while the lactam carbonyl is subject to nucleophilic acyl substitution only under forcing conditions.

EntryElectrophile (E–LG)Representative ConditionsProduct TypeYield / RateComment
11-BromobutaneNaOH (2 eq), toluene/H2O, 80 °C, 4 hN-Butyl lactam85–90% [1]Direct SN2 at lactam N; selective over imidazole N due to higher basicity of lactam site.
2n-Butyraldehyde + H2 (4 MPa)5% Pd/Al2O3, EtOAc, 100 °C, 6 hN-Butyl lactam (reductive amination)82% [2]Avoids halides; mild, high atom-economy.
3PhCH2ClK2CO3, MeCN, 70 °C, 8 hImidazole N-benzyl68% [3]Polar aprotic solvent favors imidazole attack; lactam N is acyl-deactivated.
44-Nitrophenyl acetate2-Pyridone catalysts (5-OMe) in toluene, r.t., 2 hLactam N-acylkrel ≈ 6 vs DMAP [4]Tautomeric catalysis accelerates amidation by ≈1 log unit.

Key observations

  • Deprotonation of the lactam N (pKa(NH) ≈ 23 in DMSO) is easier than of imidazole N-3 (≈14), explaining preferential N-alkylation at the lactam under basic SN2 conditions [1].
  • Reductive amination tolerates carbonyl partners up to C6, giving access to a library of N-alkyl derivatives with modulated polarity and lipophilicity [2].
  • Polar aprotic media tip selectivity toward imidazole N because the lactam oxygen withdraws electron density, lowering N basicity; this switch is useful for orthogonal protection strategies [3].

Electrophilic Aromatic Substitution Reactions

Imidazole positions C-4 and C-5 differ in π-density; computational ESP maps (B3LYP/6-311+G**) predict C-4 to be ~0.12 e⁻ richer than C-5, matching empirical regioselectivity [5].

ElectrophileReagent SystemMajor Product (isolated)YieldRegioselectivity
NO2+98% HNO3/98% H2SO4, 0 – 5 °C4-Nitro derivative57.8% [6]C-4 ≫ C-5 (>15:1).
Cl+NCS, HOAc, 25 °C4-Chloro derivative72% [5]C-4 only (N-protected analog).
SO3H+Fuming H2SO4, 80 °C4-Sulfonic acid41% [7]C-4 dominant; deactivation observed after first substitution.

Insights

  • Protonation of imidazole N-1 under strongly acidic media further activates the ring toward EAS by forming an imidazolium σ-complex that stabilizes the cationic intermediate [7].
  • The embedded pyrrolidone ring is inert toward electrophiles under these conditions, preserving the γ-lactam functionality.
  • Over-nitration to 4,5-dinitro is sterically disfavored unless a 2-nitro group is pre-installed, as shown in mixed nitrations giving trinitroimidazoles [6].

Cross-Coupling Reactions for Structural Diversification

The molecule’s imidazole C-2, C-4, and C-5 hydrogens can be sequentially functionalized after strategic halogenation or via direct C–H activation.

Halogen-Relay Suzuki–Miyaura Sequence

StepSubstrateCatalyst / LigandBaseProductYield
12-Brominated derivativePd(PPh3)4 (3 mol %)K3PO42-Aryl82% [10]
24,5-Dibromo intermediatePd(dppf)Cl2 (4 mol %)Cs2CO34,5-Diarylated74% [11]

The orthogonal N-SEM protection employed in the cited work avoids metal sequestration by the imidazole nitrogens and can be transferred directly to 5-(1H-imidazol-5-yl)pyrrolidin-2-one via SEM-protection of N-1 before bromination.

Direct C–H Arylation & CDC

MethodCatalyst SystemCoupling PartnerKey OutcomeTON / Yield
C-5 C–H arylationPd(OAc)2/PPh3, Ag2CO3, 120 °CAr–BrRegioselective C-5 arylation through imidazole-Pd ligand relayTON ≈ 34; 78% [3]
Oxidative CDCPd(OAc)2 (10 mol %), Cu(OAc)2, pyridine, 110 °CThiopheneBi-heteroaryl (C-5)75% [12]

Mechanistic highlights

  • Imidazole acts as a σ-donor ligand to Pd(II), accelerating oxidative addition and enabling phosphine-free catalysis [3].
  • Cross-dehydrogenative coupling (CDC) avoids pre-halogenation, providing atom-economical access to 5-heteroarylated congeners [12].
  • The lactam carbonyl tolerates the basic, oxidative conditions without hydrolysis, preserving scaffold integrity.

Applications of Cross-Coupled Products

Diarylated analogues constructed via the Suzuki or CDC manifolds have been advanced as:

  • Fluorescent probes exploiting imidazole charge transfer.
  • Metallophilic chelators after further nitration of the imidazole ring, enabling Zn2+ sensing.
  • Conjugatable handles for polymer backbones due to the remaining lactam NH (when unprotected).

Synopsis of Transformational Portfolio (Data Matrix)

Transformation ClassFeasible Positions / SitesTypical Yield RangeFunctional-Group Compatibility
Nucleophilic substitutionLactam N > Imidazole N68–90% [1] [2] [3]Tolerant to esters, nitriles
Electrophilic substitutionImidazole C-4 ≫ C-541–72% [5] [6]Lactam ring intact, halides survive nitration
Ring-opening/polymerizationLactam carbonylMn ≈ 16–18 kDa [8]Imidazole stable under anionic ROP
Cross-coupling (Suzuki/CDC)Imidazole C-2/C-4/C-570–82% [12] [11] [10]Free lactam tolerated; SEM/N-protect improves selectivity

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.074561919 g/mol

Monoisotopic Mass

151.074561919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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